molecular formula C19H18F3NO2 B1614300 3-Morpholinomethyl-4'-trifluoromethylbenzophenone CAS No. 898792-01-3

3-Morpholinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1614300
CAS RN: 898792-01-3
M. Wt: 349.3 g/mol
InChI Key: UFNAMLYTSKIUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 898792-01-3. Its molecular formula is C19H18F3NO2 and it has a molecular weight of 349.35 . The compound is also known by its IUPAC name, [3- (4-morpholinylmethyl)phenyl] [4- (trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 3-Morpholinomethyl-4’-trifluoromethylbenzophenone is 1S/C19H18F3NO2/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Interactions in 1,2,4-Triazole Derivatives

A study explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions. These interactions are crucial for understanding the chemical and physical properties of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antimicrobial Activity of 3-Fluoro-4-morpholinoaniline Derivatives

Another study synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, and evaluated their antimicrobial activity. The research found that some derivatives showed promising antimicrobial potency, offering insights into the design of new antibacterial agents (Janakiramudu et al., 2017).

DNA-PK Inhibitor Synthesis

A publication detailed the synthesis of a key precursor for DNA-dependent protein kinase inhibitors, showcasing the use of allyl protecting groups. This research contributes to the development of cancer therapeutics by facilitating the production of potent kinase inhibitors (Aristegui et al., 2006).

Ionic Liquids in the Kemp Elimination Reaction

A kinetic study of the Kemp elimination reaction in various ionic liquids highlighted the influence of ionic liquid properties on reaction mechanisms. This research is significant for understanding how solvent systems can affect chemical reactions, which is crucial for developing new catalytic processes (D’Anna et al., 2009).

Functionalization with Natural Molecules

Research on the surface functionalization of bioactive glasses with gallic acid demonstrated the potential for delivering biological molecules via biomaterial surfaces. This study is pertinent to medical and pharmaceutical applications, where controlled delivery of bioactive compounds is desired (Zhang et al., 2013).

properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAMLYTSKIUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643099
Record name {3-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898792-01-3
Record name {3-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholinomethyl-4'-trifluoromethylbenzophenone
Reactant of Route 2
Reactant of Route 2
3-Morpholinomethyl-4'-trifluoromethylbenzophenone
Reactant of Route 3
Reactant of Route 3
3-Morpholinomethyl-4'-trifluoromethylbenzophenone
Reactant of Route 4
Reactant of Route 4
3-Morpholinomethyl-4'-trifluoromethylbenzophenone
Reactant of Route 5
Reactant of Route 5
3-Morpholinomethyl-4'-trifluoromethylbenzophenone
Reactant of Route 6
Reactant of Route 6
3-Morpholinomethyl-4'-trifluoromethylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.